molecular formula C13H14N2O B1617355 4-Methyl-2-[(2-pyridinylamino)methyl]phenol CAS No. 632329-79-4

4-Methyl-2-[(2-pyridinylamino)methyl]phenol

Cat. No. B1617355
M. Wt: 214.26 g/mol
InChI Key: XXXXITSFOHPNRC-UHFFFAOYSA-N
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Description

“4-Methyl-2-[(2-pyridinylamino)methyl]phenol” is a chemical compound with the molecular formula C13H14N2O . It has a molecular weight of 214.27 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N2O/c1-10-5-6-12(16)11(8-10)9-15-13-4-2-3-7-14-13/h2-8,16H,9H2,1H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 214.27 .

Scientific Research Applications

  • Scientific Field: Lignocellulosic Biomass Processing

    • Application Summary : This compound is mentioned in the context of a study on the significance of structural components of lignocellulosic biomass on volatile organic compounds presence on biochar .
    • Methods of Application : The study involves the thermochemical processing of lignocellulosic biomass components, based on cellulose, hemicellulose, and lignin pyrolysis/torrefaction chemistry data .
    • Results or Outcomes : The study identified 10 volatile organic compounds from cellulose, hemicellulose, and lignin pyrolysis as potentially harmful due to properties such as carcinogenicity, toxicity, flammability, skin corrosion/irritation, eye irritation, and mutagenicity .
  • Scientific Field: Crystal Growth

    • Application Summary : The compound is used in the growth of 2-amino 4-methyl pyridinium fumarate—AMPF crystals .
    • Methods of Application : The AMPF crystals are grown by the traditional slow evaporation solution growth method .
    • Results or Outcomes : Single XRD data reveal that the AMPF crystalline specimen is monoclinic in nature .
  • Scientific Field: Chemical Synthesis
    • Application Summary : This compound is often used as a building block in chemical synthesis .
    • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis pathway and the desired end product .
    • Results or Outcomes : The outcomes can also vary widely, but the use of this compound in synthesis can enable the production of a wide range of different chemical compounds .
  • Scientific Field: Chemical Storage
    • Application Summary : This compound is often stored for use in various chemical reactions .
    • Methods of Application : The specific methods of application can vary widely depending on the particular reaction and the desired end product .
    • Results or Outcomes : The outcomes can also vary widely, but the use of this compound in reactions can enable the production of a wide range of different chemical compounds .

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-methyl-2-[(pyridin-2-ylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-5-6-12(16)11(8-10)9-15-13-4-2-3-7-14-13/h2-8,16H,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXXITSFOHPNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CNC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349469
Record name 4-Methyl-2-{[(pyridin-2-yl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-[(2-pyridinylamino)methyl]phenol

CAS RN

632329-79-4
Record name 4-Methyl-2-{[(pyridin-2-yl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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